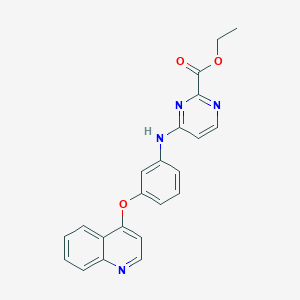
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate, also known as EAPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EAPC belongs to the class of pyrimidine derivatives and has a molecular weight of 412.47 g/mol.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate is not fully understood. However, it has been suggested that Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. It also inhibits the replication of HSV and HIV by interfering with their viral DNA synthesis.
Biochemical and Physiological Effects:
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of their growth. It also inhibits the production of inflammatory cytokines, which reduces inflammation. Additionally, Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate has been shown to have antioxidant properties, which protects cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate in lab experiments is its low toxicity. It has been shown to be safe for use in vivo and in vitro. Additionally, Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate is stable under physiological conditions, which makes it suitable for use in biological assays. However, one of the limitations of using Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate. One area of research is the development of Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of the mechanism of action of Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate, which could lead to the discovery of new targets for drug development. Additionally, the development of new methods for synthesizing Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate could lead to the production of more potent and effective derivatives.
Métodos De Síntesis
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate can be synthesized through a multistep process that involves the reaction of 2-aminopyrimidine with 4-chloro-3-nitroaniline, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 3-chloro-4-(quinolin-4-yloxy)benzoic acid to yield Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. It also has antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-2-28-22(27)21-24-13-11-20(26-21)25-15-6-5-7-16(14-15)29-19-10-12-23-18-9-4-3-8-17(18)19/h3-14H,2H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLNXWJJDULQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=N1)NC2=CC(=CC=C2)OC3=CC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide](/img/structure/B7433094.png)
![2-[4-(4-fluorophenyl)azepan-1-yl]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7433096.png)
![Tert-butyl 5-[(3-methoxy-4-nitrophenyl)sulfonylamino]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate](/img/structure/B7433100.png)
![tert-butyl N-[3-[[2-(2-chloro-5-sulfamoylanilino)-2-oxoethyl]amino]-2,2-dimethylcyclobutyl]carbamate](/img/structure/B7433106.png)
![tert-butyl N-[4-[4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]-2-hydroxy-4-oxobutyl]carbamate](/img/structure/B7433114.png)
![tert-butyl N-[3-[[4-[(5-chloro-2-hydroxyphenyl)carbamoyl]piperidine-1-carbonyl]amino]cyclobutyl]carbamate](/img/structure/B7433115.png)
![N-(ethylcarbamoyl)-2-[[2-methyl-1-(3-methyl-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]amino]acetamide](/img/structure/B7433122.png)
![Methyl 5-[[1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carbonyl]amino]-2-chlorobenzoate](/img/structure/B7433126.png)
![1-[(2-Chloro-4-fluorosulfonyloxyphenyl)methyl]pyrrolidine](/img/structure/B7433133.png)
![Ethyl 2-methyl-6-[(3-phenoxyphenyl)carbamoyl]pyridine-3-carboxylate](/img/structure/B7433146.png)
![N-(4-fluoro-2,3-dihydro-1-benzofuran-3-yl)-4-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7433147.png)
![Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433152.png)
![Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate](/img/structure/B7433183.png)
![N-(2-cyclohexylethyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7433192.png)